2-methylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the allyl and methylthio groups. Common reagents used in these reactions include allyl bromide, methylthiol, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylthio groups, often using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but studies suggest that it may induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Compared to other spiro compounds, 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique combination of allyl and methylthio groups. Similar compounds include:
Spiro[indoline-3,4’-piperidine] derivatives: Known for their antitumor activity.
Spiro[cyclohexane-1,2’-quinazoline] derivatives: Studied for their antimicrobial properties.
Spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives: Investigated for their potential in treating various diseases
This compound’s unique structure and chemical properties make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
332024-46-1 |
---|---|
Molecular Formula |
C21H24N2OS |
Molecular Weight |
352.5g/mol |
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C21H24N2OS/c1-3-13-23-19(24)17-18(22-20(23)25-2)16-10-6-5-9-15(16)14-21(17)11-7-4-8-12-21/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
InChI Key |
QKANIKDMGKRHLS-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
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